molecular formula C27H32N4O3S B2872268 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-18-5

3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2872268
CAS No.: 689766-18-5
M. Wt: 492.64
InChI Key: LOIZBJVKBCDYBR-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4(3H)-one core modified with a 2-thioxo group at position 2, a cyclohexylmethyl substituent at position 3, and a 4-(4-methoxyphenyl)piperazin-1-yl carbonyl group attached to the cyclohexane ring. The thioxo group may enhance hydrogen bonding or alter electron distribution, while the methoxyphenyl substituent could influence lipophilicity and metabolic stability.

Properties

CAS No.

689766-18-5

Molecular Formula

C27H32N4O3S

Molecular Weight

492.64

IUPAC Name

3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35)

InChI Key

LOIZBJVKBCDYBR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Oxo-1-(4-phenylpiperazin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one (Compound 267)

  • Key Features: Quinazolinone core with a hexylthio chain and phenylpiperazine group. Bioactivity: Acts as an allosteric Chk1 kinase inhibitor .
  • The 4-methoxyphenyl substituent (vs. phenyl in Compound 267) may enhance solubility and modulate receptor affinity due to electron-donating effects.

2-(4-((1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one (Compound 7e)

  • Key Features: Quinazolinone core with a dichlorophenyl-triazole ether linkage. Synthesis: High yield (92%) via click chemistry .
  • Comparison: The dichlorophenyl group in 7e introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.

4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound f)

  • Key Features :
    • Triazolone and dioxolane moieties linked to piperazine.
    • Structural complexity comparable to antifungal agents .
  • Comparison: The target compound lacks the triazolone and dioxolane groups, focusing instead on the quinazolinone core. Both compounds utilize piperazine for solubility but differ in primary pharmacophores.

Ketoconazole (65277-42-1)

  • Key Features :
    • Imidazole and dioxolane groups attached to piperazine.
    • Bioactivity : Broad-spectrum antifungal agent .
  • Comparison: The target compound’s methoxyphenyl group may reduce toxicity compared to ketoconazole’s dichlorophenyl moiety. The quinazolinone core could offer different target selectivity compared to ketoconazole’s imidazole-based mechanism.

Data Table: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Synthesis Yield
Target Compound Quinazolin-4(3H)-one 4-Methoxyphenylpiperazine, cyclohexylmethyl, thioxo ~550 (estimated) Not reported N/A
Compound 267 Quinazolin-4(3H)-one Phenylpiperazine, hexylthio ~500 Chk1 kinase inhibitor N/A
Compound 7e Quinazolin-4(3H)-one Dichlorophenyl-triazole, ether linkage 464 Not reported 92%
Compound f Triazolone Dioxolane, dichlorophenyl, piperazine ~650 (estimated) Antifungal (inferred) N/A
Ketoconazole Imidazole Dioxolane, dichlorophenyl, piperazine 531 Antifungal N/A

Research Findings and Implications

  • Structural Insights: Piperazine derivatives generally enhance water solubility and blood-brain barrier penetration, critical for CNS-targeting drugs . Thioxo groups in quinazolinones may improve hydrogen bonding with kinase ATP-binding pockets .
  • Bioactivity Gaps: The target compound’s 4-methoxyphenyl group could reduce cytotoxicity compared to dichlorophenyl analogs (e.g., 7e) but requires empirical validation. No direct evidence links the target compound to Chk1 inhibition or antifungal activity, though structural parallels suggest plausible mechanisms.

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